molecular formula C13H19BrClNO B2799297 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride CAS No. 2126177-38-4

4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride

Cat. No.: B2799297
CAS No.: 2126177-38-4
M. Wt: 320.66
InChI Key: VOILBQVKDQZIOX-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride is a chemical compound that belongs to the class of organic compounds known as morpholines. Morpholines are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. This particular compound features a bromophenyl group attached to the morpholine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride typically involves the following steps:

  • Bromination: The starting material, 4-methylmorpholine, undergoes bromination to introduce the bromophenyl group.

  • Methylation: The brominated product is then methylated to introduce the methyl groups at the 2 and 6 positions of the morpholine ring.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Corresponding amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism by which 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride is unique due to its specific structural features. Similar compounds include:

  • 4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the morpholine ring.

  • N-(4-Bromophenyl)acetamide: Features a bromophenyl group and an acetamide group but does not have the morpholine structure.

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2,6-dimethylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12;/h3-6,10-11H,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOILBQVKDQZIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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